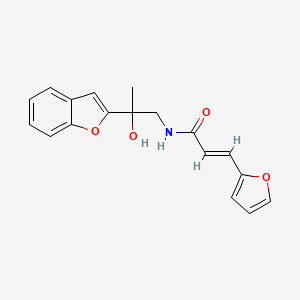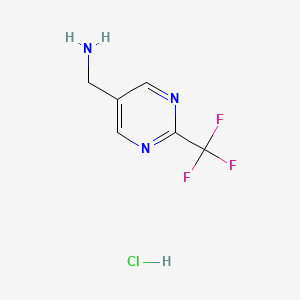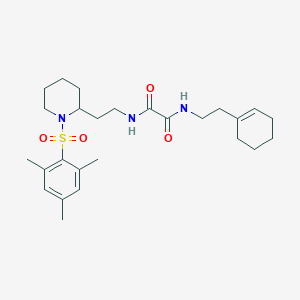
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole, also known as BEMP, is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. BEMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 254.16 g/mol.
Mécanisme D'action
The mechanism of action of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole is not well understood. However, it has been proposed that this compound may inhibit the activity of DPP-4 by binding to its active site. DPP-4 is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) which play a role in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the proliferation of human gastric cancer cells by inducing cell cycle arrest and apoptosis. In another study conducted by Zhang et al. (2019), this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW264.7 macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is its low solubility in water which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole. One direction is the further exploration of its potential as a DPP-4 inhibitor for the treatment of diabetes. Another direction is the investigation of its anti-inflammatory and anti-cancer properties in vivo. Additionally, the potential use of this compound as a building block for the synthesis of novel materials could be further explored.
Méthodes De Synthèse
The synthesis of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with methoxymethyl chloride and sodium bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole has potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) which is involved in the regulation of glucose metabolism. This compound has also been studied for its anti-inflammatory and anti-cancer properties. In agricultural chemistry, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of certain plant species. In material science, this compound has been studied as a potential building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4-bromo-1-ethyl-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-7(5-11-2)6(8)4-9-10/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPAWLNCAMOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol](/img/structure/B2622848.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate](/img/structure/B2622854.png)

![1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2622857.png)


![[4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2622862.png)
![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2622863.png)
![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2622867.png)
![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)
